molecular formula C20H30O5 B11937174 (1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

Cat. No.: B11937174
M. Wt: 350.4 g/mol
InChI Key: NVDZRSWQWPPKAI-SMQDHLSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 7beta-Hydroxylathyrol is primarily obtained through extraction from natural sources, specifically the seed oil of Euphorbia lathyris . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxylathyrol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the diterpenoid structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7beta-Hydroxylathyrol, each with potentially unique properties and applications.

Comparison with Similar Compounds

Uniqueness: 7beta-Hydroxylathyrol stands out due to its specific hydroxylation pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit P-glycoprotein and its cytotoxic effects make it a compound of significant interest in both medicinal chemistry and pharmacology .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

NVDZRSWQWPPKAI-SMQDHLSRSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)C=C(C2=O)C)O)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.